

# Deacetylanisomycin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Deacetylanisomycin*

Cat. No.: *B1669929*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Deacetylanisomycin**, covering its chemical identity, known biological activities, and relevant experimental contexts.

**Deacetylanisomycin** is recognized as the foundational structure for a class of dihydroxypyrrolidines produced by various *Streptomyces* species. While its parent compound, Anisomycin, is a potent inhibitor of protein synthesis, **Deacetylanisomycin** is considered inactive in this regard. However, it has been identified as a potent regulator of plant growth, although the extent of its pharmacological activity remains an area of limited research.<sup>[1]</sup> This guide synthesizes the available technical information on **Deacetylanisomycin**, providing a valuable resource for its study and potential applications.

## Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development.

**Deacetylanisomycin** is registered under the CAS number 27958-06-1.<sup>[2][3][4][5]</sup> A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate accurate database searches and material sourcing.

Identifier Type	Identifier
CAS Number	27958-06-1
Chemical Name	(2R,3S,4S)-2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol
Synonyms	(-)-Deacetylanisomycin, Anisomycin, deacetyl-, Deacetylanisomycin from Streptomyces*griseolus, SA 3097d1, UNII-97W54EY1WU
Molecular Formula	C12H17NO3
Molecular Weight	223.27 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **Deacetylanisomycin** is presented below. This data is essential for experimental design, including solvent selection and concentration calculations.

Property	Value
Melting Point	176-178 °C
SMILES	<chem>COC1=CC=C(C=C1)C[C@@H]2--INVALID-LINK--O"&gt;C@@HO</chem>
InChI	InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1

## Biological Activity: A Comparative Overview

**Deacetylanisomycin**'s biological activity is primarily characterized by its role as a plant growth regulator. In contrast to its parent compound, Anisomycin, it is reported to be an inactive derivative concerning protein synthesis inhibition.

Compound	Primary Biological Activity	Reported Potency
Deacetylanisomycin	Plant Growth Regulator	Potent
Anisomycin	Protein Synthesis Inhibitor	Potent

## Experimental Protocols

While specific experimental protocols for **Deacetylanisomycin** are not widely published, the following are detailed methodologies for key experiments relevant to the study of a potential plant growth regulator. These protocols can be adapted for the investigation of **Deacetylanisomycin**.

### Protocol 1: Plant Tissue Culture for Callus Induction

This protocol outlines a general procedure for inducing callus formation from plant explants, a fundamental technique in plant biology to study the effects of growth regulators.

Materials:

- Murashige and Skoog (MS) medium
- Sucrose
- Agar
- Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)
- Plant explants (e.g., leaf discs, stem segments)
- Sterile petri dishes
- Sterile water
- 70% Ethanol
- Bleach solution (e.g., 10% commercial bleach)
- Laminar flow hood

- Incubator with controlled light and temperature

Procedure:

- Explant Sterilization:
  1. Excise explants from a healthy source plant.
  2. Wash the explants under running tap water for 15-20 minutes.
  3. In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
  4. Transfer the explants to a bleach solution for 10-15 minutes with gentle agitation.
  5. Rinse the explants 3-5 times with sterile distilled water.
- Culture Initiation:
  1. Prepare MS medium supplemented with appropriate concentrations of plant growth regulators. A common starting point for callus induction is a combination of an auxin (e.g., 2,4-D) and a cytokinin (e.g., Kinetin).
  2. Adjust the pH of the medium to 5.7-5.8 before autoclaving.
  3. Dispense the sterile medium into petri dishes.
  4. Place the sterilized explants onto the surface of the solidified medium.
  5. Seal the petri dishes with parafilm.
- Incubation and Observation:
  1. Incubate the cultures in a growth chamber at  $25 \pm 2^{\circ}\text{C}$  with a 16-hour photoperiod.
  2. Observe the explants regularly for signs of callus formation, typically within 2-4 weeks.
  3. Subculture the developing callus onto fresh medium every 3-4 weeks to maintain growth.

## Protocol 2: Root Elongation Assay

This assay is a standard method to quantify the effect of a substance on plant root growth.

Materials:

- Seeds of a model plant (e.g., *Arabidopsis thaliana*, lettuce)
- Agar
- Plant nutrient solution (e.g., half-strength MS medium)
- **Deacetylanisomycin** stock solution
- Sterile petri dishes
- Growth chamber

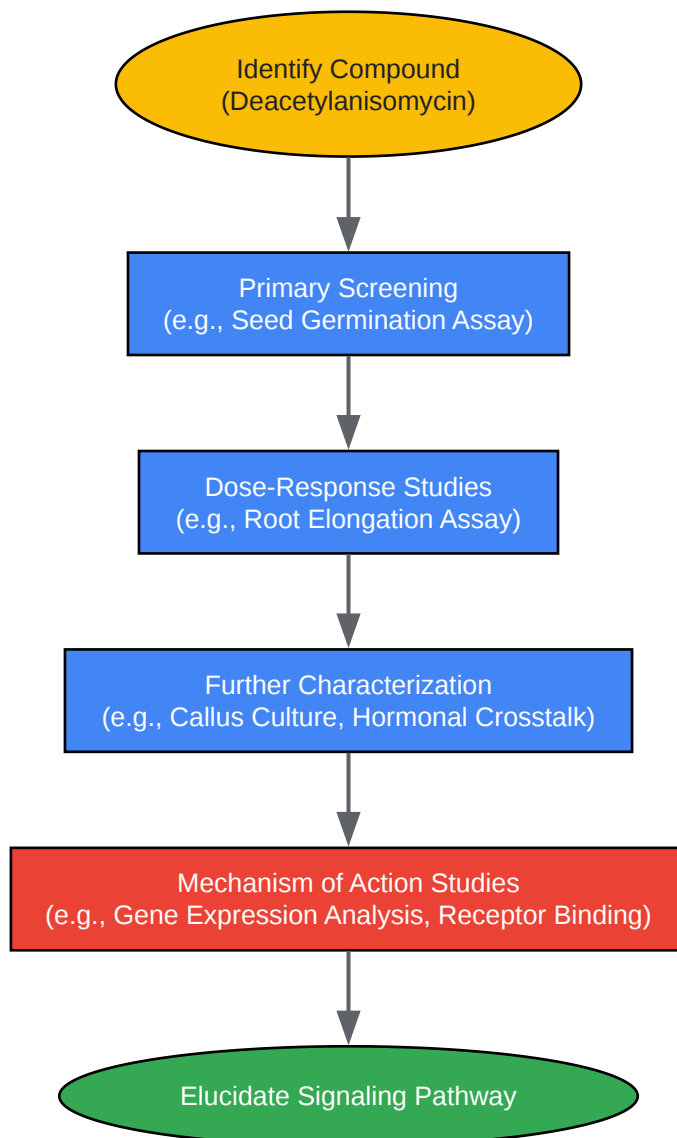
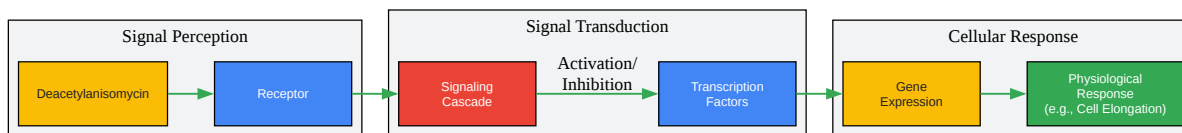
Procedure:

- Seed Sterilization and Germination:
  1. Surface sterilize seeds as described in Protocol 1.
  2. Plate the sterile seeds on agar-solidified, hormone-free nutrient medium.
  3. Vernalize the seeds at 4°C for 2-3 days to synchronize germination.
  4. Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for germination.
- Treatment Application:
  1. Prepare nutrient agar plates containing a range of concentrations of **Deacetylanisomycin**. A vehicle control (solvent only) should be included.
  2. After 4-5 days of germination, transfer seedlings of uniform size to the treatment plates.
- Data Collection and Analysis:

1. Incubate the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.
2. After a set period (e.g., 5-7 days), scan the plates.
3. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
4. Calculate the average root length for each treatment and compare it to the control to determine the effect of **Deacetylanisomycin** on root elongation.

## Potential Signaling Pathways and Experimental Workflow

As a plant growth regulator, **Deacetylanisomycin** likely interacts with established plant hormone signaling pathways. While its specific targets are unknown, a general understanding of these pathways provides a framework for future research.



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